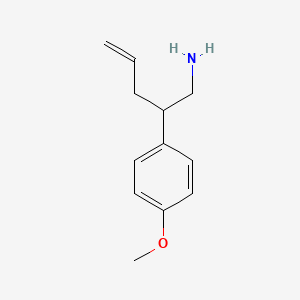

2-(4-Methoxyphenyl)-4-pentenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)pent-4-en-1-amine |

InChI |

InChI=1S/C12H17NO/c1-3-4-11(9-13)10-5-7-12(14-2)8-6-10/h3,5-8,11H,1,4,9,13H2,2H3 |

InChI Key |

MVCJZJFLSOVGOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC=C)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 4 Pentenylamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. scribd.comdeanfrancispress.com For 2-(4-methoxyphenyl)-4-pentenylamine, several strategic disconnections can be envisioned, guiding the formulation of potential synthetic routes.

The primary disconnection points in the target molecule are the C-N bond of the amine and the C-C bonds of the pentenyl chain.

Disconnection of the C-N bond: This is a common and reliable disconnection that leads back to a carbonyl precursor and an amine source or an alkyl halide and an amine. amazonaws.com This suggests two major forward synthetic strategies: reductive amination and amine alkylation.

Disconnection of the C-C bond: Breaking the bond between the chiral center (C2) and the phenyl ring, or the bond within the pentenyl moiety, can lead to alternative synthetic precursors. These disconnections often involve more complex bond-forming reactions.

A logical retrosynthetic pathway starting from the C-N bond disconnection is illustrated below:

Target Molecule: this compound

Retrosynthetic Step 1 (C-N Disconnection):

This disconnection suggests two primary synthons: a 2-(4-methoxyphenyl)-4-pentenyl electrophile and an ammonia (B1221849) nucleophile (or its equivalent). This leads to two main forward synthetic approaches:

Route A (Reductive Amination): The disconnection points to a ketone precursor, 4-(4-methoxyphenyl)-1-penten-2-one, which can undergo reductive amination.

Route B (Amine Alkylation): This disconnection suggests a halide precursor, such as 2-chloro- or 2-bromo-1-(4-methoxyphenyl)-4-pentene, which can react with an amine source.

Retrosynthetic Step 2 (Further C-C Disconnections of Precursors):

The ketone precursor from Route A, 4-(4-methoxyphenyl)-1-penten-2-one, can be further disconnected. For instance, a disconnection adjacent to the carbonyl group could lead to simpler starting materials like 4-methoxyacetophenone and an allyl halide.

This analysis provides a logical framework for designing multiple synthetic routes to this compound.

Classical and Established Synthetic Approaches

Based on the retrosynthetic analysis, several classical and well-established synthetic methods can be employed to synthesize this compound.

Amine alkylation involves the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a suitable alkyl halide with ammonia or a protected amine equivalent.

A potential route would be:

Synthesis of the Alkyl Halide Precursor: The corresponding alkyl halide, for example, 2-bromo-4-(4-methoxyphenyl)pent-1-ene, would first need to be synthesized. This could potentially be achieved from the corresponding alcohol through standard halogenation reactions.

Nucleophilic Substitution: The alkyl halide would then be reacted with a large excess of ammonia to favor the formation of the primary amine and minimize over-alkylation, which is a common side reaction. libretexts.orgmasterorganicchemistry.com Alternatively, methods like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can provide a more controlled route to the primary amine. libretexts.org

Challenges with this approach include the potential for elimination reactions competing with substitution, especially with secondary halides, and the aforementioned issue of over-alkylation leading to secondary and tertiary amine byproducts. wikipedia.orgmasterorganicchemistry.com

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. heteroletters.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key precursor would be 4-(4-methoxyphenyl)pent-4-en-2-one. The synthesis would proceed as follows:

Formation of the Imine: The ketone, 4-(4-methoxyphenyl)pent-4-en-2-one, would be reacted with ammonia (or an ammonia source like ammonium (B1175870) acetate) to form the corresponding imine.

In situ Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the target primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgprepchem.comredalyc.org

This method is often preferred over amine alkylation due to its higher selectivity for the desired amine and milder reaction conditions. organic-chemistry.org

A variety of reducing agents can be employed, each with its own advantages in terms of selectivity and reactivity.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, room temperature | A common and cost-effective reducing agent. nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | More selective for the imine over the ketone, reducing side reactions. prepchem.com |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, room temperature, atmospheric or elevated pressure | Can also reduce the alkene if not carefully controlled. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane or THF, room temperature | A mild and selective reagent, often used for reductive aminations. |

This table is generated based on general principles of reductive amination and is for illustrative purposes.

While less direct, methodologies involving the functionalization of a simpler olefin could also be envisioned. For instance, a precursor containing the 4-methoxyphenyl (B3050149) group and a terminal alkene could be functionalized to introduce the amine group at the desired position.

One hypothetical route could involve the hydroamination of a suitable diene. However, direct intermolecular hydroamination reactions are often challenging and may require specific catalysts to control regioselectivity and stereoselectivity.

A more plausible, albeit longer, route could involve the epoxidation of the terminal double bond of a precursor like 4-(4-methoxyphenyl)pent-1-ene, followed by nucleophilic ring-opening with an amine nucleophile. This would place the amino and a hydroxyl group on adjacent carbons, requiring further synthetic manipulations to arrive at the target structure.

Stereoselective Synthesis of this compound

The target molecule contains a stereocenter at the C2 position. The synthesis of a single enantiomer (either (R) or (S)) requires a stereoselective approach. Chiral auxiliary-based induction is a powerful strategy for achieving such control. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor, influencing the stereoselectivity of a key bond-forming step.

One potential strategy involves the use of a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide). mdpi.com The synthesis could proceed as follows:

Condensation with Chiral Auxiliary: The ketone precursor, 4-(4-methoxyphenyl)pent-4-en-2-one, is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the chiral sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group directs the hydride reagent to attack from the less hindered face, leading to the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: The sulfinyl group is then cleaved under acidic conditions to yield the enantiomerically enriched primary amine.

Another well-established class of chiral auxiliaries are those derived from amino alcohols, such as pseudoephedrine. wikipedia.orgharvard.edu An amide can be formed from a carboxylic acid precursor and pseudoephedrine. The subsequent alkylation of the α-carbon occurs with high diastereoselectivity, controlled by the chiral auxiliary. While this would require a different retrosynthetic disconnection leading to a carboxylic acid, it represents a powerful and versatile approach to controlling stereochemistry. harvard.edu

| Chiral Auxiliary | Key Intermediate | Stereocontrol Mechanism |

| (R)- or (S)-tert-Butanesulfinamide | Chiral N-sulfinyl imine | Steric hindrance from the bulky sulfinyl group directs nucleophilic attack. mdpi.com |

| (1R,2R)- or (1S,2S)-Pseudoephedrine | Chiral amide | The auxiliary forms a rigid chelated intermediate that blocks one face of the enolate. wikipedia.orgharvard.edu |

| Evans Oxazolidinones | Chiral N-acyl oxazolidinone | Similar to pseudoephedrine, it forms a chelated enolate, directing alkylation. wikipedia.org |

This table presents common chiral auxiliaries and their general mechanism of action for illustrative purposes.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The creation of the stereogenic center in this compound is a primary challenge, which can be addressed through the asymmetric formation of either a key carbon-carbon (C-C) or carbon-nitrogen (C-N) bond.

Carbon-Carbon Bond Formation: A prominent strategy for assembling the homoallylic amine framework involves the asymmetric allylation of an imine precursor. This C-C bond-forming reaction establishes the chiral center directly. For the synthesis of this compound, this would typically involve the reaction of an imine derived from 4-methoxyphenylacetaldehyde with an allylating agent. Chiral diol catalysts, such as BINOL derivatives, have been shown to effectively catalyze the enantioselective allylboration of acyl imines, yielding products in good yields and high enantiomeric ratios (95:5 to 99.5:0.5). nih.gov Another powerful approach is the organocatalytic Hosomi-Sakurai reaction, where a chiral disulfonimide catalyzes the three-component coupling of allyltrimethylsilane (B147118) with an aldehyde and an amine source, providing direct access to protected homoallylic amines. beilstein-journals.orgnih.gov

Carbon-Nitrogen Bond Formation: Alternatively, the chiral center can be introduced via an asymmetric C-N bond formation, primarily through the catalytic asymmetric allylic amination of a suitable precursor. Transition metal catalysis, particularly with iridium, has become a method of choice for preparing optically enriched allylic amines due to its high regio- and enantioselectivity under mild conditions. nih.govnih.gov Iridium complexes modified with chiral phosphoramidite (B1245037) ligands can catalyze the amination of allylic carbonates or alcohols. nih.govberkeley.edu For instance, robust cyclometalated π-allyliridium C,O-benzoates modified by chiral biaryl phosphine (B1218219) ligands like (S)-tol-BINAP are effective for the asymmetric amination of racemic alkyl-substituted allylic acetates with secondary amines, achieving high yields and enantioselectivity. nih.govacs.org The direct use of ammonia or its surrogates in iridium-catalyzed asymmetric allylation provides a direct route to primary allylic amines. acs.org

| Catalyst System | Substrate Type | Nucleophile | Yield (%) | ee (%) | Regioselectivity (b:l) | Reference |

| [Ir(COD)Cl]₂ / (S)-tol-BINAP | Racemic branched allylic acetate | Morpholine | 98 | 96 | >98:2 | acs.org |

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Allyl benzyl (B1604629) imidodicarboxylate | Self (decarboxylative) | 91 | 96 | >99:1 | nih.gov |

| Ir-complex / Chiral Phosphoric Acid | β-Branched alcohol | Aniline | 95 | 98 | >98:2 (dr) | thieme-connect.de |

| Sc(OTf)₃ / N,N'-Dioxide Ligand | Aldimine | Allyltributylstannane | 99 | 98 | - | thieme-connect.com |

| (S)-3,3'-Ph₂-BINOL | N-Benzoyl-benzaldimine | Allyldiisopropoxyborane | 94 | 99 | - | nih.gov |

This table presents data for the synthesis of analogous chiral amines using advanced asymmetric catalytic methods applicable to the synthesis of this compound. ee = enantiomeric excess; dr = diastereomeric ratio; b:l = branched-to-linear ratio.

Diastereoselective Approaches

When a synthesis requires the control of multiple stereocenters, diastereoselective methods become paramount. For a molecule like this compound, this could involve reactions on a chiral substrate or the use of a chiral auxiliary.

Chiral Auxiliary-Based Methods: A widely used strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For amine synthesis, Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary. osi.lv Condensation of (R)- or (S)-tert-butanesulfinamide with 4-methoxyphenylacetaldehyde would yield a chiral N-sulfinyl imine. Diastereoselective addition of an allyl nucleophile (e.g., allylmagnesium bromide) to this imine, followed by the straightforward removal of the auxiliary under mild acidic conditions, would produce the enantiomerically enriched this compound. wikipedia.orgosi.lv Similarly, amides derived from pseudoephedrine or the more recent pseudoephenamine can serve as excellent chiral auxiliaries, demonstrating remarkable stereocontrol in alkylation reactions to form new stereocenters. nih.gov

Substrate- and Reagent-Controlled Methods: In cases where the substrate already contains a stereocenter, its inherent chirality can direct the formation of a new one. More advanced methods involve catalyst-controlled diastereoselective reactions on achiral or racemic substrates. A notable example is the nickel-catalyzed intermolecular syn-1,2-arylamination of unactivated alkenes. researchgate.netresearchgate.netnih.gov This method uses a removable picolinamide (B142947) directing group to achieve high levels of regio- and diastereocontrol. researchgate.netnih.gov Applying this to a substrate like N-(pent-4-en-1-yl)picolinamide with a suitable arylboronic acid could forge the C-aryl and C-N bonds with specific diastereoselectivity. researchgate.netthieme.de Similar nickel-catalyzed methods have been developed for the diastereoselective alkynylamination of unactivated alkenes to access homopropargyl amines. rsc.org

| Method | Chiral Director | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |

| Sulfinamide Addition | (S)-tert-Butanesulfinyl group | N-Sulfinyl imine | Allyl-Grignard | >98:2 | osi.lv |

| Amide Alkylation | Pseudoephenamine auxiliary | α,β-Unsaturated amide | Organocuprate / Alkyl halide | >99:1 | nih.gov |

| Arylamination | Picolinamide directing group | Bishomoallylic amine | Arylboronic acid / Ni(II) | >20:1 | researchgate.netnih.gov |

| Amination of Alcohol | Chiral Substrate (Isohexide) | D-Glucamine | Ir complex / KOH | >95:5 | thieme-connect.de |

This table summarizes diastereoselective methods using chiral auxiliaries or directing groups, showcasing approaches applicable to the stereocontrolled synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. rsc.orgrsc.org The synthesis of amines, including this compound, can be significantly improved by considering these principles.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Addition reactions are inherently atom-economical as they, in principle, incorporate all reactant atoms into the product. Synthetic routes to this compound based on the allylation of imines or hydroamination of dienes are highly desirable from this perspective. organic-chemistry.orgorganic-chemistry.org In contrast, classical methods that use stoichiometric reagents, such as reductions with metal hydrides or reactions involving protecting groups that are later removed, often have lower atom economies. Catalytic "hydrogen borrowing" or "hydrogen autotransfer" reactions, where an alcohol is temporarily oxidized to a carbonyl compound to react with an amine before being reduced by the hydrogen initially "borrowed," represent a highly atom-economical and green route, with water being the only byproduct. thieme-connect.de

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research has focused on developing solvent-free reaction conditions or replacing conventional solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). organic-chemistry.orgsigmaaldrich.com For amine synthesis, solvent-free reductive amination reactions have been reported. sigmaaldrich.com Molybdenum-catalyzed allylic amination has been shown to proceed efficiently in ethanol, a green solvent. organic-chemistry.org The use of aqueous ammonia in palladium-catalyzed aminations is another example of employing an environmentally friendly solvent and reagent system. organic-chemistry.org

Sustainable Reagent and Catalyst Utilization

Sustainability in synthesis involves using renewable feedstocks, earth-abundant catalysts, and developing recyclable catalytic systems. rsc.org

Sustainable Catalysts: While precious metals like iridium, palladium, and rhodium are highly effective catalysts for asymmetric amine synthesis, their high cost and low abundance are concerns. nih.govnih.gov Significant research is dedicated to developing catalysts based on more abundant and less toxic first-row transition metals like nickel, copper, and cobalt. rsc.orgnih.govacs.org Nickel, for example, has been used to catalyze the multicomponent coupling of alkenes, aldehydes, and amides to form allylic amines. rsc.orgrsc.org

Recyclable Catalysts: To improve the sustainability of metal-based catalysis, methods for catalyst recycling are crucial. This can be achieved by immobilizing a homogeneous catalyst onto a solid support, such as a polymer or silica. nih.govbohrium.com Polystyrene-supported copper complexes have been used as recyclable catalysts for C-C and C-N bond-forming reactions. nih.gov Other strategies include using specialized solvents or magnetic nanoparticles to facilitate catalyst separation and reuse, which can significantly lower costs and reduce metal waste. bohrium.comresearchgate.netrsc.orgnih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxyphenyl 4 Pentenylamine

Reactivity Profiles of the Pentenyl Amine Moiety

The pentenyl amine structure of 2-(4-Methoxyphenyl)-4-pentenylamine presents two key sites for chemical reactions: the carbon-carbon double bond and the nitrogen atom of the amine group. The reactivity of each site can be selectively targeted under appropriate conditions, leading to a variety of functionalized products.

Electrophilic Addition Reactions to the Alkene Double Bond

The terminal alkene in this compound is susceptible to electrophilic attack. In these reactions, the π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, with the regioselectivity of the addition often following Markovnikov's rule, where the electrophile adds to the less substituted carbon atom. evitachem.com

Common electrophilic additions include hydrohalogenation, hydration, and halogenation. For instance, the reaction with hydrogen halides (HX) would be expected to yield a secondary halide. The reaction begins with the protonation of the terminal carbon of the double bond, forming a more stable secondary carbocation at the C4 position. Subsequent attack by the halide anion on this carbocation would complete the addition. nih.gov Similarly, acid-catalyzed hydration would introduce a hydroxyl group at the C4 position.

It is important to note that the amine group, being basic, can be protonated under acidic conditions, which are often employed for electrophilic additions. This can influence the reaction's feasibility and outcome.

Nucleophilic Properties and Transformations of the Amine Group

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. nih.gov This nucleophilicity allows it to readily participate in a variety of substitution and addition reactions.

One of the most fundamental reactions is N-acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-2-(4-methoxyphenyl)-4-pentenylamine. Similarly, reaction with sulfonyl chlorides would produce the corresponding sulfonamides.

The amine can also undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with a carbonyl compound in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines. prepchem.com

The nucleophilic character of the amine is also central to its participation in intramolecular reactions, which will be discussed in a later section.

| Reaction Type | Reagent | Product Type |

| N-Acylation | Acid Chloride | Amide |

| N-Acylation | Acid Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |

Radical-Mediated Reactions Involving the Unsaturated System

While less common for simple amines, the unsaturated system in this compound can be involved in radical-mediated reactions. Radical additions to the alkene can be initiated by radical initiators, leading to the formation of a carbon-centered radical. This radical can then participate in subsequent propagation steps.

Intramolecular radical cyclization is a particularly powerful synthetic strategy. For instance, treatment of an N-halo derivative of this compound with a radical initiator could lead to the formation of a nitrogen-centered radical. This radical could then attack the terminal double bond in a 5-exo-trig or 6-endo-trig fashion to form five- or six-membered heterocyclic rings, respectively. The regioselectivity of such cyclizations is governed by Baldwin's rules.

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a nucleophilic amine and a reactive alkene within the same molecule makes this compound an excellent substrate for intramolecular reactions, leading to the formation of various heterocyclic structures.

Ring-Closing Metathesis (RCM) Derived Products

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes. organic-chemistry.org While this compound itself is not a direct substrate for RCM, its N-alkenylated derivatives are. For instance, N-allylation of the primary amine would introduce a second terminal alkene, creating a diene system suitable for RCM.

The N-allyl derivative, upon treatment with a ruthenium-based catalyst such as Grubbs' catalyst, would undergo intramolecular metathesis to form a seven-membered nitrogen-containing ring, a dihydroazepine derivative. nih.gov The efficiency and stereoselectivity of the RCM reaction can be influenced by the nature of the catalyst and the substitution pattern on the nitrogen atom. arkat-usa.org

| Substrate | Catalyst | Product |

| N-Allyl-2-(4-methoxyphenyl)-4-pentenylamine | Grubbs' Catalyst | Dihydroazepine derivative |

Aminoalkene Cycloaddition and Annulation Reactions

The pentenyl amine moiety can participate in various cycloaddition and annulation reactions to construct polycyclic systems. These reactions often involve the initial formation of an imine or enamine from the amine and a suitable reaction partner.

For example, the amine could be condensed with a ketone to form an enamine in situ. This enamine can then act as a diene in a [4+2] cycloaddition (Diels-Alder) reaction with a suitable dienophile. synarchive.comnih.gov The intramolecular nature of the tethered alkene can also be exploited in tandem reactions.

Furthermore, intramolecular aza-Prins cyclizations can be envisioned. Protonation or Lewis acid activation of an N-acylated derivative could lead to the formation of an N-acyliminium ion. The tethered alkene can then act as a nucleophile, attacking the iminium ion to form a six-membered piperidine (B6355638) ring. The stereochemical outcome of such cyclizations is often highly controlled.

Other Intra- and Intermolecular Cyclization Pathways

Beyond simple protonation or alkylation, the bifunctional nature of this compound, containing both a nucleophilic amine and a reactive alkene, opens up a variety of intra- and intermolecular cyclization pathways. These reactions are often initiated by electrophilic activation of either the double bond or the aromatic ring, leading to the formation of new heterocyclic structures.

One notable pathway is the intramolecular reductive cyclization. While direct studies on this compound are not prevalent, analogous transformations provide significant insight. For instance, the irradiation of related compounds like p-methoxyazidobutyrophenone in the presence of a hydrogen atom donor can selectively yield 2-(4-methoxyphenyl)-1-pyrroline. nih.govnsf.gov This type of reaction proceeds through a triplet alkylnitrene intermediate, which undergoes cyclization. nsf.gov This suggests that under specific radical or photochemical conditions, the amino group of this compound could participate in similar cyclizations.

Furthermore, acid-catalyzed cyclizations are a plausible reaction pathway. Treatment with a strong acid could protonate the amine, but it could also protonate the double bond, generating a secondary carbocation. This carbocation could then be trapped intramolecularly by the lone pair of the nitrogen atom to form a five-membered pyrrolidine (B122466) ring or a six-membered piperidine ring, with the former often being kinetically favored. The regioselectivity and feasibility of such a reaction would depend heavily on the stability of the carbocation intermediates and the reaction conditions.

Intermolecular reactions can also occur. For example, in the presence of a suitable catalyst and another reactive species, the amine or the alkene could react preferentially with an external molecule before any intramolecular event can take place. The tunability between intramolecular cyclization and intermolecular reactions is a known phenomenon in organic synthesis, where factors like substrate concentration and the nature of the reagents play a crucial role. rsc.org

Reactivity and Electronic Influences of the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group, also known as an anisyl group, is not merely a passive structural component. Its electronic properties exert a significant influence on the reactivity of the entire molecule.

Electrophilic Aromatic Substitution (EAS) Potential

The methoxy (B1213986) (-OCH₃) substituent on the phenyl ring is a powerful activating group for electrophilic aromatic substitution (EAS). libretexts.org Through its resonance effect, the oxygen atom donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. researchgate.netmasterorganicchemistry.com This activation is highly regioselective, directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

Since the para position is already occupied by the pentenylamine substituent, any EAS reaction on the 4-methoxyphenyl ring of this compound would be directed to the two equivalent ortho positions (C-3 and C-5). Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. However, the high reactivity of the anisole (B1667542) ring means that harsh reaction conditions are often unnecessary and can lead to multiple substitutions or side reactions. libretexts.org For example, the bromination of anisole is rapid and gives mainly the para-product, with a smaller amount of the ortho-isomer. libretexts.org

| Reaction | Typical Reagents | Expected Product Position (on this compound) | Influence of Methoxy Group |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho (C-3/C-5) | Strongly Activating |

| Bromination | Br₂/FeBr₃ (or Br₂ alone) | Ortho (C-3/C-5) | Strongly Activating |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho (C-3/C-5) | Strongly Activating |

Electronic Effects on Adjacent Functional Groups and Reactivity

The electron-donating nature of the 4-methoxyphenyl group extends its influence to the adjacent pentenylamine side chain. By donating electron density through the sigma bond framework (an inductive effect), the aromatic ring increases the electron density on the benzylic carbon (C-2). This can affect the reactivity of the neighboring amine.

The increased electron density makes the nitrogen atom's lone pair more available, enhancing its nucleophilicity and basicity compared to an amine attached to an electron-withdrawing group. This heightened nucleophilicity can facilitate reactions such as alkylation, acylation, and the previously discussed intramolecular cyclizations.

Detailed Mechanistic Pathways of Key Transformations

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of computational and experimental techniques.

Computational Elucidation of Reaction Transition States and Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping out the potential energy surfaces of chemical reactions. nih.gov For a potential intramolecular cyclization of this compound, DFT calculations could be used to:

Model Intermediates: Determine the geometries and relative stabilities of potential intermediates, such as the carbocation formed after protonation of the alkene.

Locate Transition States: Identify the structure and energy of the transition state for the ring-closing step. The energy of this transition state determines the activation energy and thus the kinetic feasibility of the reaction. nih.gov

Compare Pathways: Calculate the energetic profiles for different possible pathways, such as the formation of a five-membered pyrrolidine versus a six-membered piperidine ring, to predict the likely product.

For example, computational studies on the cyclization of related amine systems have successfully identified key intermediates and transition states, providing a detailed picture of the reaction mechanism that is difficult to obtain through experimental observation alone. acs.org DFT calculations on analogous systems have shown that intramolecular cyclization often requires a significant activation energy. nih.gov

Kinetic and Isotopic Labeling Studies for Reaction Pathway Delineation

Experimental methods are crucial for validating computationally proposed mechanisms. Kinetic studies and isotopic labeling are classic techniques for mechanistic investigation. youtube.com

Kinetic Isotope Effect (KIE): The KIE is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). youtube.com By strategically placing a deuterium (B1214612) label on this compound, one can determine if a specific C-H bond is broken in the rate-determining step of a reaction.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopic label is broken in the rate-limiting step. youtube.com

A secondary KIE (kH/kD ≈ 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. youtube.com

For a hypothetical base-mediated cyclization, placing a deuterium at the C-2 position (alpha to the nitrogen) could help distinguish between different mechanisms. A significant KIE would suggest that deprotonation at this position is part of the rate-determining step.

| Label Position (on Substrate) | Reaction Step Probed | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| C-H bond α to Nitrogen | C-H bond cleavage in RDS | > 2 (Primary) | Mechanism involves rate-limiting deprotonation or H-atom abstraction at this site. |

| C-H bond on alkene | Alkene C-H bond cleavage in RDS | > 2 (Primary) | Mechanism involves rate-limiting step at the double bond. |

| C-H bond not broken in RDS | Rehybridization of carbon in RDS | 0.7 - 1.5 (Secondary) | Change in hybridization (e.g., sp³ to sp²) at the labeled carbon occurs in the rate-limiting step. youtube.com |

Isotopic Labeling Studies: Beyond KIEs, isotopes (like ¹³C, ¹⁵N, or ²H) can be used as tracers to follow the fate of atoms throughout a reaction. nih.gov For instance, synthesizing this compound with a ¹⁵N label and then performing a cyclization reaction would allow for the unambiguous determination of the final position of the nitrogen atom in the product using mass spectrometry or NMR spectroscopy. This can be critical in distinguishing between complex rearrangement pathways. acs.orgnih.gov

Derivatization and Scaffold Construction from 2 4 Methoxyphenyl 4 Pentenylamine

Functionalization of the Primary Amine Group

The primary amine group in 2-(4-methoxyphenyl)-4-pentenylamine serves as a key handle for introducing a variety of functionalities, leading to the formation of amides, sulfonamides, carbamates, and substituted amines, as well as providing a gateway to nitrogen-containing heterocyclic systems.

Amide, Sulfonamide, and Carbamate (B1207046) Formation

The primary amine of this compound can readily undergo acylation with carboxylic acids or their derivatives to form amides. This transformation is a cornerstone of organic synthesis, often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. organic-chemistry.orgresearchgate.netresearchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in medicinal chemistry. organic-chemistry.orgnih.govnih.gov The formation of carbamates can be achieved through reaction with chloroformates or other carbonylating agents. researchgate.net

Table 1: Examples of Amide, Sulfonamide, and Carbamate Formation Reactions

| Starting Material | Reagent | Product Type |

| This compound | Acyl Chloride/Carboxylic Acid | Amide |

| This compound | Sulfonyl Chloride | Sulfonamide |

| This compound | Chloroformate | Carbamate |

These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties. The resulting amide, sulfonamide, and carbamate derivatives can exhibit distinct chemical and physical characteristics compared to the parent amine.

Access to Substituted Secondary and Tertiary Amines

The primary amine of this compound can be converted to secondary and tertiary amines through various synthetic methodologies. Reductive amination, for instance, involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. semanticscholar.org Direct alkylation with alkyl halides is another common method, though it can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net The synthesis of secondary amines can also be achieved via the formation and subsequent modification of 2-nitrobenzenesulfonamides. orgsyn.org

Table 2: Synthetic Routes to Secondary and Tertiary Amines

| Method | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Direct Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Sulfonamide Route | 2-Nitrobenzenesulfonyl chloride, Alkylating agent, Thiol | Secondary Amine |

The ability to synthesize a library of secondary and tertiary amines from this compound opens up avenues for exploring structure-activity relationships in various chemical contexts.

Synthesis of Nitrogen-Containing Heterocyclic Systems via Amine Derivatization

The primary amine of this compound is a valuable precursor for the construction of nitrogen-containing heterocycles, which are ubiquitous scaffolds in natural products and pharmaceuticals. rsc.orgresearchgate.net By choosing appropriate reaction partners and conditions, the amine can participate in cyclization reactions to form a variety of ring systems. For example, tandem reactions involving the in situ formation of imines followed by intramolecular cyclizations can lead to the synthesis of fused quinoline (B57606) derivatives. mdpi.com The strategic use of organocatalysts can also facilitate the synthesis of complex heterocyclic structures in a pot-economical manner. frontiersin.org

Chemical Transformations of the Terminal Alkene Moiety

The terminal alkene in this compound provides a second reactive site for a diverse range of chemical transformations, enabling further structural elaboration and the introduction of new functionalities.

Hydrofunctionalization and Halofunctionalization Reactions

The terminal double bond can undergo various addition reactions. Hydrofunctionalization reactions, such as hydroboration-oxidation, can introduce a hydroxyl group at the terminal position. Halofunctionalization, on the other hand, allows for the introduction of halogen atoms, which can serve as handles for further synthetic manipulations.

Olefin Metathesis and Polymerization Chemistry

The terminal alkene is a suitable substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. sigmaaldrich.comuwindsor.catcichemicals.com This includes ring-closing metathesis (RCM) if another alkene is present in the molecule, or cross-metathesis (CM) with other olefins to create more complex structures. nih.govbeilstein-journals.org Furthermore, the terminal alkene functionality allows for the possibility of polymerization, leading to the formation of polymers with the 2-(4-methoxyphenyl)amine moiety as a repeating unit.

Table 3: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Potential Product |

| Cross-Metathesis | Simple Olefin | Elongated Alkene Chain |

| Ring-Closing Metathesis | Diene | Cyclic Alkene |

These transformations of the terminal alkene significantly expand the synthetic utility of this compound, allowing for the creation of a wide range of complex molecules and materials.

Oxidation and Reduction Chemistry of the Double Bond

The terminal double bond in this compound is a key functional group for a range of oxidative and reductive transformations. The selective manipulation of this moiety, while preserving the other functionalities of the molecule, is crucial for its derivatization.

Oxidation:

The double bond can be subjected to various oxidation reactions to introduce new functional groups. For instance, epoxidation can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide. This epoxide can then serve as an electrophilic site for ring-opening reactions with various nucleophiles, leading to the formation of amino diols and other functionalized derivatives.

Another important oxidation reaction is dihydroxylation. This can be accomplished using reagents like osmium tetroxide (OsO₄) to produce a vicinal diol. The stereochemical outcome of this reaction can often be controlled by using chiral ligands, as in the Sharpless asymmetric dihydroxylation, to yield enantiomerically enriched diols. beilstein-archives.orgnih.gov The directing effect of the neighboring amine group can also influence the stereoselectivity of the dihydroxylation process.

Reduction:

The selective reduction of the terminal double bond in the presence of the aromatic ring is a valuable transformation. Catalytic hydrogenation is a common method for this purpose. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the double bond can be saturated to yield 2-(4-methoxyphenyl)pentylamine. whiterose.ac.uknih.gov The conditions for this reaction can be tuned to avoid reduction of the aromatic ring.

For a more chemoselective reduction, especially in the presence of other reducible functional groups, diimide (N₂H₂) reduction offers a powerful alternative. wikipedia.orgorganic-chemistry.org Diimide, generated in situ from reagents like hydrazine (B178648) and an oxidizing agent, can selectively reduce non-polar double bonds without affecting the aromatic ring or other polar functional groups. syrris.comresearchgate.netnih.gov Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of an iron catalyst, also provides a mild and effective method for the selective reduction of the alkene. acs.orgacs.org

| Reaction | Reagent(s) | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| Catalytic Hydrogenation | H₂, Pd/C | Alkane |

| Diimide Reduction | N₂H₂ (in situ) | Alkane |

| Catalytic Transfer Hydrogenation | Isopropanol, Fe catalyst | Alkane |

Modifications and Functionalization of the Aromatic Ring

The electron-rich 4-methoxyphenyl (B3050149) group in this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents on the aromatic ring.

Directed Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH₃) on the aromatic ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This directing effect allows for the regioselective introduction of electrophiles at the positions ortho to the methoxy group.

Common electrophilic aromatic substitution reactions that can be performed include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The primary amine may require protection prior to this reaction to prevent side reactions.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. Again, protection of the amine is crucial.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can be employed to introduce a formyl group (-CHO) at the ortho position. nih.gov Alternatively, ortho-formylation of the corresponding phenol (B47542) (after demethylation) can be achieved using paraformaldehyde and magnesium chloride. syrris.com

The directing effect of the methoxy group ensures high regioselectivity in these transformations, providing a reliable method for introducing functional handles on the aromatic ring.

| Reaction | Reagent(s) | Introduced Group | Position |

| Bromination | NBS | -Br | ortho |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | ortho |

| Vilsmeier-Haack | POCl₃/DMF | -CHO | ortho |

| Ortho-formylation | Paraformaldehyde, MgCl₂ | -CHO | ortho |

Transition Metal-Catalyzed Cross-Coupling Strategies on the Aromatic Ring

To further diversify the aromatic core, transition metal-catalyzed cross-coupling reactions can be employed on halo-substituted derivatives of this compound. Following ortho-halogenation as described above, the resulting aryl halide can participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl halide and a boronic acid or ester. This is a versatile method for introducing new aryl or alkyl substituents.

Heck Coupling: The palladium-catalyzed reaction of the aryl halide with an alkene can be used to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, enables the coupling of the aryl halide with a terminal alkyne, leading to the formation of an arylethyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a new carbon-nitrogen bond by coupling the aryl halide with an amine.

Negishi Coupling: This reaction involves the coupling of the aryl halide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond.

These cross-coupling strategies significantly expand the range of possible modifications to the aromatic ring, allowing for the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Synthesis of Complex Molecular Architectures and Scaffolds

The unique combination of functional groups in this compound makes it an excellent starting material for the construction of complex molecular architectures, including polycyclic and spirocyclic systems.

Construction of Polycyclic and Spiro Systems

The presence of both a nucleophilic amine and a reactive double bond allows for intramolecular cyclization reactions to form heterocyclic rings. For instance, an intramolecular aza-Prins cyclization can be initiated by reacting the amine with an aldehyde, followed by cyclization of the resulting iminium ion onto the double bond to form piperidine-containing polycyclic systems. nih.gov

Furthermore, the molecule can be elaborated to construct spirocyclic scaffolds. For example, derivatives of this compound can be utilized in the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a privileged scaffold in medicinal chemistry. nih.govwhiterose.ac.uk This can be achieved through multi-component reactions involving the amine, an isatin (B1672199) derivative, and a suitable third component. The synthesis of spiropiperidines is also a viable strategy, potentially through intramolecular cyclization pathways. whiterose.ac.ukresearchgate.netnih.gov

Integration into Convergent Total Synthesis Strategies

The structural motif of this compound is found within several classes of natural products, particularly alkaloids. Its derivatized forms can serve as key building blocks in convergent total synthesis approaches.

For example, the synthesis of crinine-type alkaloids, which often feature a hydrodebromocrinine skeleton, could potentially utilize a fragment derived from this compound. rsc.org A convergent strategy would involve the preparation of this key fragment and its subsequent coupling with another advanced intermediate to assemble the final complex structure.

Similarly, the core structure of certain Strychnos alkaloids could be approached through a convergent synthesis where a derivatized form of this compound acts as a precursor to one of the key heterocyclic rings. The ability to functionalize both the aromatic ring and the pentenyl side chain allows for the strategic introduction of handles for subsequent ring-forming reactions. The synthesis of galanthamine (B1674398) and its analogues, which contain a spirocyclic core, could also be envisioned through a convergent route employing a modified this compound fragment. acs.org

Theoretical and Computational Studies of 2 4 Methoxyphenyl 4 Pentenylamine

Computational Modeling of Reaction Pathways

To fulfill this request, foundational research, including peer-reviewed computational chemistry studies on 2-(4-Methoxyphenyl)-4-pentenylamine, would need to be conducted and published first.

Transition State Characterization and Energy Profile Determinations

The intramolecular cyclization of this compound would likely proceed through a transition state where the nitrogen atom attacks the double bond, leading to the formation of a five- or six-membered ring. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to investigate such reaction mechanisms.

Transition State Geometry: The first step in characterizing the transition state is to locate its geometry on the potential energy surface. This is a first-order saddle point, representing the maximum energy along the reaction coordinate. For the cyclization of a 4-pentenylamine analogue, the transition state would feature a partially formed N-C bond and a slightly distorted geometry of the reacting moieties.

Energy Profile: Once the transition states and any intermediates are located, the reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics.

In a representative study on the hydroamination of alkenes, DFT calculations have been used to map out the complete energy profile. acs.org For instance, in a catalyzed reaction, the profile would include the energies of the catalyst-substrate complex, the transition state for the key bond-forming step, and the product complex before catalyst regeneration.

To illustrate, consider the calculated energy profile for a generic metal-catalyzed intramolecular hydroamination of an alkenyl amine:

Interactive Table: Illustrative Energy Profile for a Generic Catalyzed Intramolecular Hydroamination

| Species | Relative Energy (kcal/mol) | Description |

| Reactant + Catalyst | 0.0 | Initial state with separated substrate and catalyst. |

| Catalyst-Substrate Complex | -5.2 | Formation of a stable complex between the catalyst and the alkenyl amine. |

| Transition State | +18.5 | The highest energy point leading to the cyclized product. |

| Product Complex | -12.8 | The cyclized product coordinated to the catalyst. |

| Product + Catalyst | -8.0 | Final state with the separated product and regenerated catalyst. |

Note: The data in this table is hypothetical and serves to illustrate a typical energy profile for a catalyzed intramolecular hydroamination reaction. The actual values for this compound would require specific calculations.

Solvent Effects and Catalytic Cycle Investigations

Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of a reaction. Computational models can account for solvent effects in several ways. The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. nih.gov This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energetics of the reaction.

For more specific interactions, such as hydrogen bonding between the amine and a protic solvent, an explicit solvent model might be necessary. In this approach, one or more solvent molecules are included directly in the quantum mechanical calculation. Studies on other reactions have shown that explicit solvent molecules can stabilize transition states and intermediates, thereby altering the reaction's energy profile. rsc.org

Catalytic Cycle Investigations: For catalyzed reactions, computational studies are invaluable for elucidating the entire catalytic cycle. libretexts.org This involves identifying all the intermediates and transition states involved in the multi-step process. A typical catalytic cycle for the hydroamination of an alkene involves:

Coordination: The alkenyl amine coordinates to the metal center of the catalyst.

Migratory Insertion/Nucleophilic Attack: The amine's nitrogen atom attacks the coordinated alkene, forming a new carbon-nitrogen bond. This is often the rate-determining step. acs.org

Protonolysis/Reductive Elimination: The newly formed cyclic amine is released from the catalyst, and the catalyst is regenerated for the next cycle.

DFT calculations can provide the geometries and energies of all species involved in the cycle, allowing for the identification of the rate-determining step and providing insights into how the catalyst's structure and electronic properties influence its activity. nih.gov For example, different metal centers or ligands on the catalyst can dramatically alter the activation barriers of the elementary steps in the cycle. researchgate.net

Role of 2 4 Methoxyphenyl 4 Pentenylamine in Advanced Organic Synthesis

Applications as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis relies on the use of chiral molecules to introduce specific stereochemistry into a target molecule. A chiral building block is a pre-synthesized, enantiomerically pure or enriched compound that can be incorporated into a larger molecule, thereby transferring its chirality.

Precursor for the Stereoselective Construction of Complex Molecules

The structure of 2-(4-Methoxyphenyl)-4-pentenylamine, featuring a stereocenter at the C2 position and a terminal alkene, theoretically positions it as a potential precursor for the stereoselective synthesis of more complex structures. The amine and the double bond offer functional handles for a variety of transformations. However, there is no available literature to substantiate its use in this capacity.

Enantioselective Introduction of Chiral Centers

Chiral amines are frequently employed as catalysts or auxiliaries in enantioselective reactions. While the structural motifs within this compound are common in such applications, no studies have been found that demonstrate its specific use for the enantioselective introduction of chiral centers.

Contributions to Novel Methodological Development

The development of new synthetic methods is a cornerstone of modern organic chemistry, enabling the efficient and elegant construction of molecules.

Development of New Synthetic Transformations and Reagents

The unique combination of a primary amine, a phenyl ring, and a pentenyl group in this compound could potentially inspire the development of novel synthetic transformations. For instance, the interplay between the amine and the alkene could be exploited in intramolecular reactions. Nevertheless, the scientific literature does not currently contain reports of its use in the development of new reagents or transformations.

Exploration of Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly sought after for their efficiency. The functional groups present in this compound make it a hypothetical candidate for initiating or participating in such reaction sequences. However, there is no documented evidence of its application in this area.

Strategic Intermediate in Total Synthesis

The total synthesis of complex natural products often relies on the strategic use of key intermediates that contain multiple functionalities and stereocenters, which can be elaborated to the final target. Given its structure, this compound could theoretically serve as a fragment in the convergent synthesis of a larger molecule. At present, no published total syntheses have cited this compound as a strategic intermediate.

Key Intermediate in Retrosynthetic Planning and Convergent Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com A convergent synthesis, which involves the independent synthesis of fragments of a complex molecule followed by their assembly, is often more efficient than a linear approach. youtube.com The structure of this compound makes it an ideal fragment for such strategies, particularly in the synthesis of nitrogen-containing heterocyclic compounds like alkaloids and other bioactive molecules.

In a hypothetical retrosynthetic analysis of a complex piperidine (B6355638) alkaloid, the 2-arylpiperidine core can be disconnected at the C2-aryl and N-C6 bonds. This disconnection reveals a linear precursor that can be traced back to this compound as a key building block. This approach allows for the independent synthesis of the amine fragment and a separate fragment containing the remainder of the carbon skeleton, which are then coupled in a convergent manner. The methoxy (B1213986) group on the phenyl ring also offers a handle for further functionalization, adding to the strategic value of this intermediate.

Table 1: Hypothetical Retrosynthetic Analysis Utilizing this compound

| Target Moiety | Key Disconnection | Resulting Fragments | Role of this compound |

| 2-Arylpiperidine Alkaloid Core | C2-Aryl Bond, N-C6 Bond | This compound, Dicarbonyl compound | Provides the C2-aryl and nitrogen-containing portion of the piperidine ring. |

Access to Diverse Skeletal Architectures

The true synthetic power of this compound lies in the ability of its pentenyl and amine functionalities to participate in a variety of intramolecular cyclization reactions. These transformations allow for the construction of a wide range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. amazonaws.com

A notable example is the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline. The irradiation of p-methoxyazidobutyrophenone, a precursor to the corresponding nitrene, in the presence of a hydrogen atom donor, leads to the formation of the pyrroline (B1223166) ring system through an intramolecular reductive cyclization. nsf.gov This reaction demonstrates how the core structure of this compound can be readily transformed into a five-membered heterocyclic skeleton.

Beyond this, the homoallylic amine structure of this compound opens the door to numerous other cyclization strategies, each yielding a different skeletal architecture. For instance, an aza-Prins cyclization, reacting the amine with an aldehyde under acidic conditions, could lead to the formation of substituted piperidines. nsf.gov Radical cyclizations, initiated by the homolytic cleavage of a bond, can also be employed to construct various ring systems. youtube.com The specific reaction conditions and reagents used can be tuned to favor the formation of different ring sizes and substitution patterns, highlighting the versatility of this intermediate in diversity-oriented synthesis.

Table 2: Potential Skeletal Architectures from this compound

| Skeletal Architecture | Reaction Type | Key Transformation |

| Pyrrolidine (B122466) | Intramolecular Amination | Cyclization of an activated amine onto the alkene. |

| Pyrroline | Intramolecular Reductive Cyclization | Cyclization of a nitrene intermediate derived from a related azide. nsf.gov |

| Piperidine | Aza-Prins Cyclization | Reaction with an aldehyde followed by intramolecular cyclization of the resulting iminium ion. nsf.gov |

| Benzoisoquinuclidine | Radical Cyclization | Intramolecular radical addition to the aromatic ring. youtube.com |

The ability to access such a wide array of molecular frameworks from a single, readily accessible intermediate underscores the significant role of this compound in modern organic synthesis. Its utility in both strategic, convergent approaches and in the generation of skeletal diversity makes it a valuable asset for the construction of complex and biologically relevant molecules.

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenyl 4 Pentenylamine Chemistry

Untapped Synthetic Potential and Novel Reaction Discovery

The synthetic utility of 2-(4-Methoxyphenyl)-4-pentenylamine remains largely unexplored, offering a fertile ground for the discovery of novel chemical transformations. The presence of a primary amine, a terminal alkene, and an electron-rich aromatic ring within the same molecule opens the door to a variety of intramolecular and intermolecular reactions.

Future research could focus on exploiting these functionalities to construct complex molecular architectures. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic compounds. Depending on the reaction conditions and catalysts employed, various ring systems, such as substituted piperidines or azepanes, could be accessible. The development of stereoselective cyclization methods would be particularly valuable, enabling the synthesis of enantiomerically pure products with potential applications in medicinal chemistry and materials science.

Furthermore, the terminal alkene group is a handle for a wide array of transformations, including but not limited to:

Hydroformylation: Introduction of a formyl group, which can be further elaborated.

Heck reaction: Carbon-carbon bond formation with aryl or vinyl halides.

Metathesis reactions: Both self-metathesis and cross-metathesis could lead to the synthesis of dimeric structures or more complex unsaturated compounds.

Oxidative cleavage: To yield a carboxylic acid or aldehyde derivative at the terminus of the side chain.

The primary amine functionality also offers a plethora of reaction possibilities. Beyond simple acylation or alkylation, its role in multicomponent reactions could be a significant area of investigation. Reactions such as the Ugi or Passerini reaction could be employed to rapidly generate libraries of complex molecules from simple starting materials.

The following table outlines potential novel reactions and the corresponding structural motifs that could be synthesized from this compound:

| Reaction Type | Reagent/Catalyst | Potential Product Scaffold |

| Intramolecular Hydroamination | Transition Metal Catalyst (e.g., Pd, Rh) | Substituted Piperidines |

| Intramolecular Heck Reaction | Palladium Catalyst | Tetrahydroisoquinolines |

| Ring-Closing Metathesis | Grubbs or Schrock Catalyst | Macrocyclic Amines |

| Aza-Prins Cyclization | Lewis or Brønsted Acid | Polycyclic Amine Derivatives |

The discovery and optimization of these and other novel reactions will be crucial in unlocking the full synthetic potential of this compound.

Advanced Mechanistic Studies and Theoretical Insights

A deep understanding of the reaction mechanisms governing the transformations of this compound is paramount for the rational design of new synthetic methods and the prediction of product outcomes. Advanced mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the intricate details of its chemical reactivity.

Kinetic studies of potential cyclization reactions, for example, could reveal the rate-determining steps and the influence of catalysts and reaction conditions on the reaction pathways. The use of isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes, can provide invaluable information about bond-breaking and bond-forming events during a reaction.

Computational chemistry, particularly density functional theory (DFT) calculations, can offer profound theoretical insights into the energetics and geometries of transition states and intermediates. Such calculations can help to:

Predict the feasibility of a proposed reaction pathway.

Explain observed regioselectivities and stereoselectivities.

Design more efficient catalysts by understanding catalyst-substrate interactions.

For instance, theoretical modeling could be used to predict the most likely cyclization pathway (e.g., 5-exo-trig vs. 6-endo-trig) in intramolecular reactions involving the pentenyl chain. These predictions can then be verified experimentally, leading to a synergistic interplay between theory and practice.

The following table summarizes potential areas for advanced mechanistic studies:

| Area of Study | Techniques | Key Insights to be Gained |

| Cyclization Pathways | Isotopic Labeling, In-situ Spectroscopy (NMR, IR) | Elucidation of concerted vs. stepwise mechanisms. |

| Catalyst-Substrate Interactions | Computational Modeling (DFT), X-ray Crystallography of catalyst-substrate complexes | Understanding the role of the catalyst in lowering activation barriers and controlling selectivity. |

| Role of the Methoxyphenyl Group | Hammett Analysis, Comparative studies with other substituted aryl analogs | Quantifying the electronic influence of the methoxy (B1213986) group on reaction rates and equilibria. |

These advanced studies will not only contribute to the fundamental understanding of the chemistry of this compound but also pave the way for the development of highly selective and efficient synthetic transformations.

Innovative Derivatization Strategies for Diversified Chemical Scaffolds

The inherent functionalities of this compound make it an excellent starting point for the creation of diverse chemical libraries through innovative derivatization strategies. The primary amine and the terminal alkene serve as versatile handles for the attachment of a wide range of chemical moieties, leading to a vast expansion of its chemical space.

Derivatization of the primary amine is a straightforward yet powerful approach. Acylation with a variety of acid chlorides or anhydrides can introduce a wide range of functional groups, from simple alkyl and aryl groups to more complex heterocyclic systems. Reductive amination with aldehydes or ketones can lead to the formation of secondary amines with diverse substituents.

The terminal alkene can be functionalized through a multitude of reactions. For example, epoxidation followed by ring-opening with various nucleophiles can generate a library of 1,2-amino alcohols. Dihydroxylation can yield the corresponding diol, which can be further functionalized.

A particularly promising strategy lies in the combination of derivatization at both the amine and the alkene functionalities. This "two-pronged" approach can lead to the rapid generation of highly complex and diverse chemical scaffolds. For example, a sequence of amine acylation followed by an intramolecular reaction involving the alkene could lead to the formation of intricate polycyclic systems.

The following table presents a selection of potential derivatization strategies and the resulting classes of compounds:

| Functional Group | Derivatization Reaction | Resulting Compound Class |

| Primary Amine | Acylation with diverse acyl chlorides | Amides |

| Primary Amine | Sulfonylation with sulfonyl chlorides | Sulfonamides |

| Terminal Alkene | Epoxidation and ring-opening | Amino Alcohols |

| Terminal Alkene | Hydroboration-oxidation | Primary Alcohols |

| Both | Sequential N-alkylation and intramolecular cyclization | Fused Heterocyclic Systems |

The systematic exploration of these derivatization strategies will undoubtedly lead to the discovery of new molecules with interesting chemical and potentially biological properties, further highlighting the value of this compound as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-4-pentenylamine, and how can reaction intermediates be characterized?

- Methodological Answer : A plausible route involves Heck coupling or Wittig olefination to introduce the pentenyl chain to a 4-methoxyphenyl precursor. For intermediates, use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and FT-IR to track functional groups (e.g., amine formation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates. Compare retention factors (Rf) with known standards .

Q. How can researchers optimize purity during synthesis, and what analytical techniques validate it?

- Methodological Answer : Employ HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity. Use GC-MS for volatile byproduct detection. For non-volatile impurities, LC-MS in positive ion mode identifies amine-related adducts. Quantify impurities against pharmacopeial standards (e.g., EP/ICH guidelines) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315/H318). First-aid measures: Immediate rinsing with water (15 min for eyes), followed by medical consultation. Store under nitrogen at 2–8°C to prevent oxidation. Reference SDS data for related aryl amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound synthesis?

- Methodological Answer : Introduce ¹³C or ²H isotopes at critical positions (e.g., methoxy group or pentenyl chain) via labeled precursors (e.g., toluene-¹⁴C). Compare reaction rates using isotope ratio mass spectrometry (IRMS) . A primary KIE (>1) indicates bond-breaking in the rate-determining step, while secondary KIEs suggest steric/electronic effects. This approach was validated in 2-(4-methoxyphenyl)ethanol synthesis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can distinguish between allylic amine protons and aromatic protons. If discrepancies persist, computational modeling (DFT at B3LYP/6-31G* level) predicts chemical shifts. Compare experimental vs. theoretical data to identify structural anomalies .

Q. How can impurity profiling of this compound inform regulatory compliance?

- Methodological Answer : Identify process-related impurities (e.g., dimers, oxidation byproducts) via LC-TOF-MS and structural elucidation using HRMS and NMR . Cross-reference with EP guidelines for related amines (e.g., Formoterol impurities, which include methoxyphenyl derivatives). Establish a threshold of ≤0.15% for unknown impurities using ICH Q3A/B criteria .

Q. What computational approaches predict the compound’s bioavailability and metabolic pathways?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Predict metabolic sites via MetaSite software. Validate with in vitro assays (human liver microsomes + LC-MS/MS). For bioavailability, apply ADMET predictors (e.g., LogP, polar surface area) using ACD/Labs software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.